molecular formula C10H9ClN4O B1501216 4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide CAS No. 916791-21-4

4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide

Cat. No. B1501216
CAS RN: 916791-21-4
M. Wt: 236.66 g/mol
InChI Key: HBGCXVOQOCZHLV-UHFFFAOYSA-N
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Description

“4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched and have shown significant antibacterial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide”, involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide” and similar compounds is established by NMR and MS analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide” and similar compounds may undergo nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide” and similar compounds are determined by various techniques. For example, the melting point (M.P.) and IR spectrum of similar compounds have been reported .

Future Directions

The future directions in the research of “4-Chloromethyl-N-(1H-[1,2,4]triazol-3-yl)-benzamide” and similar compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents .

properties

IUPAC Name

4-(chloromethyl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-5-7-1-3-8(4-2-7)9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCXVOQOCZHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671834
Record name 4-(Chloromethyl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916791-21-4
Record name 4-(Chloromethyl)-N-1H-1,2,4-triazol-5-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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